BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Physical
Properties of 4-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile

Cat. No.: B3029598
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Abstract

4-(Hydroxymethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of significant
interest in medicinal chemistry and materials science. Its unique bifunctional nature,

possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, makes it
a versatile building block for the synthesis of a wide array of complex molecular architectures. A
thorough understanding of its fundamental physical properties is paramount for its effective
utilization in research and development. This guide provides a comprehensive overview of the
known physical characteristics of 4-(Hydroxymethyl)picolinonitrile, outlines detailed
experimental protocols for their determination, and offers insights into the interpretation of its
spectral data.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved
pharmaceuticals. The substituents on this ring system play a crucial role in modulating the
molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability,
which in turn dictate its pharmacokinetic and pharmacodynamic profile. In 4-
(Hydroxymethyl)picolinonitrile, the hydroxymethyl group at the 4-position can engage in
hydrogen bonding, enhancing aqueous solubility, while the nitrile group at the 2-position serves
as a versatile chemical handle for various transformations. This guide delves into the core
physical properties that define the behavior of this compound in experimental settings.
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Core Physicochemical Properties

A summary of the key physical properties of 4-(Hydroxymethyl)picolinonitrile is presented in

Table 1. It is critical to note that while some properties have been experimentally determined,

others, such as the boiling point and pKa, are currently based on predictive models.

Table 1: Summary of Physical Properties of 4-(Hydroxymethyl)picolinonitrile

Property Value Source(s)
Molecular Formula C7HsN20 [1][2]
Molecular Weight 134.14 g/mol [3]
Appearance White to off-white solid [4]
Melting Point 111-112 °C [4]
Boiling Point 340.4 £ 27.0 °C (Predicted) [4]
Density 1.25 + 0.1 g/cm3 (Predicted) [4]
pKa 13.03 + 0.10 (Predicted) [4]

Predicted to have limited

solubility in water; soluble in

polar organic solvents (e.g.,
Solubility DMSO, DMF).[5] The isomeric

3-(hydroxymethyl)picolinonitrile

is reported to have higher

aqueous solubility.[6]
CAS Number 71935-32-5 [1]

Experimental Determination of Physical Properties:
A Methodological Deep Dive

The following sections provide detailed, field-proven protocols for the experimental validation of

the key physical properties of 4-(Hydroxymethyl)picolinonitrile. The causality behind

experimental choices is explained to provide a deeper understanding of the methodologies.
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Melting Point Determination by Differential Scanning
Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining
the melting point and purity of a crystalline solid. It measures the difference in heat flow
between a sample and a reference as a function of temperature.

Experimental Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:

o Sample Preparation: Accurately weigh 1-3 mg of 4-(Hydroxymethyl)picolinonitrile into a
standard aluminum DSC pan. Crimp the pan to ensure a good seal.

 Instrument Calibration: Calibrate the DSC instrument using a certified indium standard
(melting point 156.6 °C) to ensure temperature and enthalpy accuracy.

o DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the
sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected
melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min, under a nitrogen purge to
prevent oxidation.

o Data Interpretation: The melting point is determined as the onset temperature of the
endothermic peak in the resulting thermogram. A sharp melting peak is indicative of high

purity.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction
setup, purification, and formulation development. A systematic approach is employed to classify
the compound's solubility.

Experimental Workflow:

Caption: Systematic Workflow for Solubility Determination.
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Step-by-Step Protocol:

Water Solubility: Add approximately 10-20 mg of 4-(Hydroxymethyl)picolinonitrile to 1 mL
of deionized water in a test tube. Vortex or shake vigorously for 1-2 minutes. Observe for
complete dissolution. If soluble, test the pH of the solution with litmus paper.

Aqueous Base Solubility: If insoluble in water, add the same amount of compound to 1 mL of
5% aqueous sodium hydroxide solution. Observe for dissolution, which would indicate acidic
properties.

Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility in 1 mL of
5% aqueous hydrochloric acid. Dissolution indicates basic properties, likely due to the
pyridine nitrogen.

Concentrated Acid Solubility: For compounds insoluble in the above, test solubility in
concentrated sulfuric acid. Dissolution can indicate the presence of functional groups that
can be protonated by the strong acid.

Organic Solvent Solubility: Systematically test the solubility in a range of common organic
solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate,
dichloromethane, and hexane. This provides a qualitative measure of the compound's
polarity.

pKa Determination by Potentiometric Titration

Rationale: The pKa is a measure of the acidity of a compound. For 4-
(Hydroxymethyl)picolinonitrile, the pKa of the pyridinium ion is a key parameter influencing
its ionization state at different pH values. Potentiometric titration is a classic and reliable
method for its determination.

Step-by-Step Protocol:

o Sample Preparation: Accurately weigh a sample of 4-(Hydroxymethyl)picolinonitrile and
dissolve it in a known volume of deionized water to create a solution of known concentration
(e.g., 0.01 M).
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« Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.
Use a calibrated pH electrode and a magnetic stirrer.

e Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCI)
added in small, precise increments using a burette. Record the pH of the solution after each
addition.

o Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is
determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and
functional groups present in 4-(Hydroxymethyl)picolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

Predicted *H NMR Spectrum (in CDCls):

e Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic
region (typically & 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit a
complex splitting pattern (e.g., a singlet and two doublets).

o Hydroxymethyl Protons (-CH20H, 2H): A singlet is expected for the methylene protons, likely
in the range of & 4.5-5.0 ppm.

» Hydroxyl Proton (-OH, 1H): A broad singlet that can exchange with D20. Its chemical shift is
concentration and temperature-dependent.

Predicted 3C NMR Spectrum (in CDCI3):
e Pyridine Carbons (5C): Five signals are expected in the aromatic region (6 120-160 ppm).

 Nitrile Carbon (-CN, 1C): A signal around & 115-120 ppm.
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o Hydroxymethyl Carbon (-CH20H, 1C): A signal around & 60-65 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a
molecule based on their characteristic vibrational frequencies.

Key Predicted IR Absorptions:

O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm™1.

C-H Stretch (aromatic): Weak to medium bands around 3000-3100 cm™1,

C=N Stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm™1,

C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm~1 region.

C-O Stretch (alcohol): A strong band in the 1000-1260 cm~1 region.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and
fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron lonization - El):

e Molecular lon (M*): A peak at m/z = 134, corresponding to the molecular weight of the
compound.

o Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a hydrogen
atom (m/z = 133), a hydroxyl group (m/z = 117), and potentially the hydroxymethyl group
(m/z = 103).

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 4-
(Hydroxymethyl)picolinonitrile.
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 Stability: The compound is generally stable under normal laboratory conditions. However, the
hydroxymethyl group can be susceptible to oxidation, and the nitrile group can undergo
hydrolysis under strong acidic or basic conditions.

o Storage: It is recommended to store 4-(Hydroxymethyl)picolinonitrile in a tightly sealed
container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize
degradation. It should be kept in a dry, well-ventilated place away from strong oxidizing
agents.[1]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of 4-
(Hydroxymethyl)picolinonitrile. While some experimental data is available, further research
Is warranted to replace predicted values with experimentally determined ones, particularly for
the boiling point and pKa. The detailed protocols provided herein offer a robust framework for
researchers to perform their own characterization, ensuring data accuracy and reproducibility. A
comprehensive grasp of these physical properties will undoubtedly facilitate the innovative
application of this versatile molecule in the advancement of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 4-(Hydroxymethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029598#physical-properties-of-4-hydroxymethyl-
picolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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